1-(2-Methoxyethyl)guanidine 1-(2-Methoxyethyl)guanidine
Brand Name: Vulcanchem
CAS No.: 108712-07-8
VCID: VC21317025
InChI: InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7)
SMILES: COCCN=C(N)N
Molecular Formula: C4H11N3O
Molecular Weight: 117.15 g/mol

1-(2-Methoxyethyl)guanidine

CAS No.: 108712-07-8

Cat. No.: VC21317025

Molecular Formula: C4H11N3O

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)guanidine - 108712-07-8

Specification

CAS No. 108712-07-8
Molecular Formula C4H11N3O
Molecular Weight 117.15 g/mol
IUPAC Name 2-(2-methoxyethyl)guanidine
Standard InChI InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7)
Standard InChI Key XNPSFFSMEXSPKL-UHFFFAOYSA-N
SMILES COCCN=C(N)N
Canonical SMILES COCCN=C(N)N

Introduction

Chemical Structure and Properties

1-(2-Methoxyethyl)guanidine belongs to the guanidine class of compounds, characterized by a guanidine functional group with a 2-methoxyethyl substituent. The basic structure consists of a guanidine moiety (CN₃H₅) where one of the nitrogen atoms is substituted with a 2-methoxyethyl group.

Structural Characteristics

The molecule contains several key structural elements:

  • A guanidine core with the formula CN₃H₅

  • A 2-methoxyethyl substituent (-CH₂CH₂OCH₃) attached to one of the nitrogen atoms

  • The remaining two nitrogen atoms typically carry hydrogen atoms

The substitution pattern on the guanidine core significantly influences the compound's physicochemical properties and biological activities. The 2-methoxyethyl group, in particular, has been identified as crucial for selectivity in enzyme binding .

Physical and Chemical Properties

While specific data for 1-(2-Methoxyethyl)guanidine is limited in the available literature, related compounds provide insight into its likely properties:

PropertyDescription
Physical stateTypically a solid at room temperature
SolubilityWater-soluble due to the polar guanidine group
IonizationPositively charged under physiological conditions
Molecular weightLower than its derivatives (e.g., compared to N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine at 188.26 g/mol)

The guanidine functional group is strongly basic and typically remains protonated at physiological pH, giving these compounds ionic characteristics that affect their biological interactions .

Synthesis and Related Derivatives

Related Compounds

Several structurally related compounds have been reported in the literature, providing valuable context:

N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (Compound 8a)

This derivative has shown potent inhibitory activity against human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) with a Ki value of 18 μM. Its structure incorporates both the 2-methoxyethyl group and an aminobutyl substituent on the guanidine core .

1-(2-Methoxyethyl)-1,2-di(propan-2-yl)guanidine

This more heavily substituted derivative (CID: 82951192) incorporates the 2-methoxyethyl group along with two isopropyl substituents, demonstrating the versatility of the basic scaffold for structural modifications .

Biological Activity and Mechanisms

Enzyme Inhibition

The most extensively studied biological activity of 2-methoxyethyl-substituted guanidines relates to their ability to inhibit hDDAH-1, an enzyme involved in regulating nitric oxide (NO) production.

Crystal structure analysis of the related compound N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (8a) bound to hDDAH-1 revealed a unique binding mode with specific interactions:

  • The aminobutyl-substituted guanidino-NH forms interactions with Asp79

  • The methoxyethyl-substituted guanidino-NH interacts with Asp269

  • These interactions create a "double clamp" effect that tightly fixes the guanidine group in the active site

This binding mode differs significantly from other inhibitors and substrates, explaining the unique selectivity profile of these compounds.

Structure-Activity Relationships

Key Pharmacophoric Elements

Research on related compounds has identified several structural features crucial for activity and selectivity:

  • The 2-methoxyethyl substituent is essential for selectivity against other enzymes in the NO pathway

  • The guanidine core is necessary for high-affinity binding to hDDAH-1

  • Additional substituents can modulate potency and physicochemical properties

Studies comparing guanidine and amidine scaffolds showed that both can achieve high potency, but guanidines generally offer better selectivity profiles .

Effect of Structural Modifications

Systematic modifications of related compounds have provided valuable insights:

ModificationEffect on ActivityEffect on Selectivity
Replacement of 2-methoxyethyl groupDecreased potencyReduced selectivity
Addition of α-carboxylic acidMaintained potencySimilar selectivity
Addition of α-amino acid groupEnhanced potencyVariable selectivity
Replacement with methyl/isopropylDecreased potencyReduced selectivity

These findings suggest that the 2-methoxyethyl group is a critical determinant of both activity and selectivity, making 1-(2-Methoxyethyl)guanidine a potentially valuable scaffold for developing selective enzyme inhibitors .

Pharmaceutical Applications and Development

Drug Development Challenges

Several pharmaceutical challenges must be addressed when developing guanidine-based drugs:

  • Poor membrane permeability: The guanidine group is permanently charged at physiological pH, limiting passive diffusion across membranes

  • Oral bioavailability: Related compounds like N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine would likely have limited oral absorption

To overcome these limitations, researchers have developed prodrug approaches. For the related compound 8a, an N-hydroxyguanidine prodrug (compound 11) was developed that can be efficiently bioactivated by the mARC-containing N-reductive enzyme system .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator